Mif-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

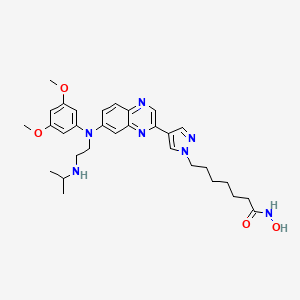

Mif-IN-2 is a compound known for its role as an allosteric inhibitor of macrophage migration inhibitory factor. Macrophage migration inhibitory factor is a multifunctional cytokine associated with inflammation and various cancers. This compound has been identified as a promising candidate for therapeutic interventions targeting macrophage migration inhibitory factor-related pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mif-IN-2 is synthesized through a series of chemical reactions involving the 1,2,3-triazole core. The synthesis involves the preparation of a focused compound collection around this core, followed by screening for inhibitory activity against macrophage migration inhibitory factor . The specific reaction conditions include the use of low micromolar concentrations to achieve the desired inhibitory effects.

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 mg/mL .

Analyse Chemischer Reaktionen

Types of Reactions: Mif-IN-2 primarily undergoes allosteric inhibition reactions. It interferes with the co-localization of macrophage migration inhibitory factor and apoptosis-inducing factor, preventing their nuclear translocation .

Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as 1-phenyl-1H-1,2,3-triazole-4-carboxamide. The reaction conditions are optimized to achieve low micromolar potency, with an inhibitory concentration (IC50) of 1.7 ± 0.1 μM .

Major Products: The major product formed from these reactions is the allosteric tautomerase inhibitor, which effectively prevents the nuclear translocation of macrophage migration inhibitory factor and apoptosis-inducing factor .

Wissenschaftliche Forschungsanwendungen

Mif-IN-2 has a wide range of scientific research applications, including:

Wirkmechanismus

Mif-IN-2 exerts its effects by binding to macrophage migration inhibitory factor and preventing its interaction with apoptosis-inducing factor. This inhibition disrupts the nuclear translocation of macrophage migration inhibitory factor and apoptosis-inducing factor, thereby protecting cells from parthanatos, a form of programmed cell death . The molecular targets involved include the catalytic site of macrophage migration inhibitory factor and the co-localization interface with apoptosis-inducing factor .

Vergleich Mit ähnlichen Verbindungen

Mif-IN-2 is unique in its ability to allosterically inhibit macrophage migration inhibitory factor. Similar compounds include:

D-dopachrome tautomerase (MIF-2): A functional homolog of macrophage migration inhibitory factor with similar biological functions.

DDT-like protein: Another member of the macrophage migration inhibitory factor family with yet to be fully understood functions.

This compound stands out due to its low micromolar potency and its specific mechanism of action, making it a valuable compound for research and therapeutic applications .

Eigenschaften

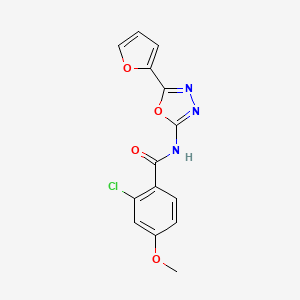

Molekularformel |

C14H10ClN3O4 |

|---|---|

Molekulargewicht |

319.70 g/mol |

IUPAC-Name |

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C14H10ClN3O4/c1-20-8-4-5-9(10(15)7-8)12(19)16-14-18-17-13(22-14)11-3-2-6-21-11/h2-7H,1H3,(H,16,18,19) |

InChI-Schlüssel |

MPFTVNQLHQVPKM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)